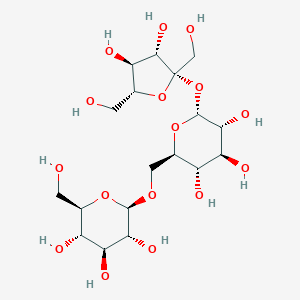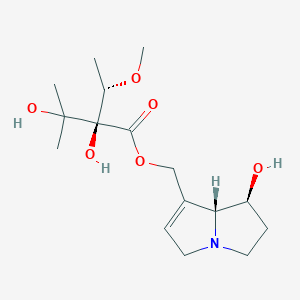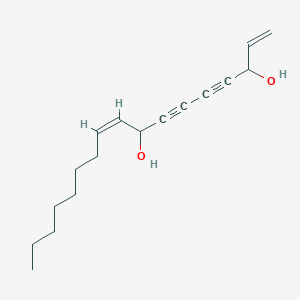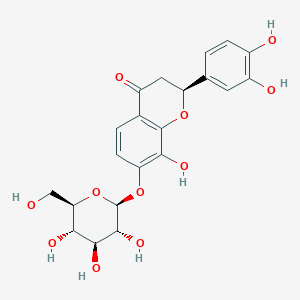
Gentianose
Vue d'ensemble
Description
Applications De Recherche Scientifique
In chemistry, it is used as a model compound for studying carbohydrate structures and reactions . In biology, gentianose plays a role in the modulation of bud dormancy in plants, particularly in Gentiana species . In medicine, this compound is being investigated for its potential health benefits, including its role as a prebiotic and its antioxidant properties . In the industry, this compound is used in the production of functional foods and dietary supplements due to its beneficial properties .
Mécanisme D'action
The mechanism of action of gentianose involves its role as a signaling molecule in plants. It is involved in the modulation of bud dormancy through the AsA-GSH cycle, which includes the activation of invertase and inactivation of β-glucosidase . This process leads to the accumulation of this compound, which acts as a signal for dormancy release in overwintering buds . In humans, this compound is believed to exert its effects through its prebiotic and antioxidant properties, although the exact molecular targets and pathways are still under investigation .
Safety and Hazards
Gentianose should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Gentianose interacts with various enzymes, proteins, and other biomolecules. It is involved in signaling pathways, particularly in the regulation of bud dormancy . The conversion of this compound to gentiobiose and fructose is facilitated by the enzyme invertase, while its conversion to sucrose and glucose is mediated by β-glucosidase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the dormancy states of overwintering buds (OWBs) in Gentiana . The concentration of this compound significantly varies depending on the stage of OWB dormancy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the activation of invertase and the inactivation of β-glucosidase, leading to the accumulation of gentiobiose in ecodormant OWBs . This suggests that this compound plays a role in signaling pathways rather than being used as an energy source .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The concentration of this compound significantly varies depending on the stage of OWB dormancy, with an increase observed prior to budbreak . This indicates the stability of this compound and its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It can be converted to gentiobiose and fructose by invertase, and to sucrose and glucose by β-glucosidase . This suggests that this compound interacts with these enzymes in its metabolic pathways.
Transport and Distribution
It is known that this compound significantly varies in concentration depending on the stage of OWB dormancy , suggesting a regulated distribution process.
Subcellular Localization
One study suggests that this compound is located exclusively in the vacuoles, while sucrose is much more concentrated in the cytosol
Méthodes De Préparation
Le gentianose peut être isolé de sources naturelles telles que les racines de Gentiana lutea. Le processus implique l'extraction de la matière végétale suivie d'une purification et d'une détermination structurale . La spectrométrie de masse à haute résolution et d'autres techniques chromatographiques sont couramment utilisées pour l'identification et la quantification du this compound
Analyse Des Réactions Chimiques
Le gentianose subit diverses réactions chimiques, notamment l'hydrolyse et l'acétylation. L'hydrolyse du this compound entraîne la formation d'unités de glucose et de fructose . L'acétylation du this compound peut être utilisée pour identifier sa structure et confirmer sa composition . Les réactifs couramment utilisés dans ces réactions comprennent les acides pour l'hydrolyse et l'anhydride acétique pour l'acétylation. Les principaux produits formés à partir de ces réactions sont les unités de monosaccharides et leurs dérivés acétylés.
Applications de la recherche scientifique
En chimie, il est utilisé comme composé modèle pour étudier les structures et les réactions des glucides . En biologie, le this compound joue un rôle dans la modulation de la dormance des bourgeons chez les plantes, en particulier chez les espèces de Gentiana . En médecine, le this compound est étudié pour ses bienfaits potentiels pour la santé, notamment son rôle de prébiotique et ses propriétés antioxydantes . Dans l'industrie, le this compound est utilisé dans la production d'aliments fonctionnels et de compléments alimentaires en raison de ses propriétés bénéfiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique son rôle de molécule de signalisation chez les plantes. Il est impliqué dans la modulation de la dormance des bourgeons par le biais du cycle AsA-GSH, qui comprend l'activation de l'invertase et l'inactivation de la β-glucosidase . Ce processus conduit à l'accumulation de this compound, qui agit comme un signal de levée de dormance dans les bourgeons en hivernage . Chez l'homme, le this compound est censé exercer ses effets par ses propriétés prébiotiques et antioxydantes, bien que les cibles moléculaires et les voies exactes soient encore à l'étude .
Comparaison Avec Des Composés Similaires
Le gentianose est similaire à d'autres oligosaccharides tels que le gentiobiose et le saccharose. Le gentiobiose, comme le this compound, est un disaccharide trouvé dans les espèces de Gentiana et joue un rôle dans la modulation de la dormance des bourgeons . Le saccharose, un autre oligosaccharide courant, est largement présent dans les plantes et sert de source d'énergie. Le this compound est unique dans son rôle spécifique dans la signalisation et la régulation de la dormance chez les plantes . D'autres composés similaires comprennent le raffinose et le stachyose, qui sont également des oligosaccharides aux propriétés prébiotiques .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEKGTMRGPLJ-WSCXOGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318513 | |
| Record name | Gentianose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentianose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25954-44-3 | |
| Record name | Gentianose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25954-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentianose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTIANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZQ61S45F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentianose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Gentianose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















